molecular formula C7H4F4 B1329407 2,3,5,6-Tetrafluorotoluene CAS No. 5230-78-4

2,3,5,6-Tetrafluorotoluene

Cat. No.: B1329407
CAS No.: 5230-78-4
M. Wt: 164.1 g/mol
InChI Key: POMGTQLCZJZYAM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorotoluene is an organic compound with the molecular formula C7H4F4. It is a derivative of toluene where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrafluorotoluene can be synthesized through several methods. One common approach involves the direct fluorination of toluene using elemental fluorine or other fluorinating agents under controlled conditions. Another method includes the use of halogen exchange reactions where a precursor compound, such as 2,3,5,6-tetrachlorotoluene, is treated with a fluorinating agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agent, are optimized to achieve efficient conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,5,6-Tetrafluorotoluene is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is used in the study of fluorinated analogs of biologically active molecules.

    Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism by which 2,3,5,6-tetrafluorotoluene exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms significantly alters the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrafluorotoluene
  • 2,3,5,6-Tetrachlorotoluene
  • 2,3,5,6-Tetrabromotoluene

Uniqueness

2,3,5,6-Tetrafluorotoluene is unique due to the presence of four fluorine atoms, which impart distinct electronic and steric properties compared to its chlorinated or brominated analogs. These properties influence its reactivity, making it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMGTQLCZJZYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200329
Record name 2,3,5,6-Tetrafluorotoluene
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Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5230-78-4
Record name 1,2,4,5-Tetrafluoro-3-methylbenzene
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Record name 2,3,5,6-Tetrafluorotoluene
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Record name 5230-78-4
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Record name 2,3,5,6-Tetrafluorotoluene
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Record name 2,3,5,6-tetrafluorotoluene
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Record name 2,3,5,6-TETRAFLUOROTOLUENE
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Synthesis routes and methods

Procedure details

A solution of n-butyllithium in hexane (1.6 M, 62.5 ml) was added dropwise to a well stirred solution of 1,2,4,5-tetrafluorobenzene (15.0 g) in dry tetrahydrofuran (150 ml) maintained at a temperature of -60° C. under an atmosphere of dry argon. When the addition was complete the mixture was stirred at -45° C. for 2 hours and then methyl iodide (14.2 g) was added dropwise whilst the temperature was kept at -45° C. After a period of 30 minutes the mixture was allowed to warm to the ambient temperature, poured into distilled water and the mixture extracted with diethyl ether (2×50 ml), and the extracts dried over anhydrous magnesium sulphate. After filtering the solution was concentrated by evaporation of the solvents at atmospheric pressure. The residual oil was distilled and the fraction boiling in the range 115°-122° C. at atmospheric pressure (6.2 g) collected, identified by n.m.r. and gas chromatographic analysis as consisting of ca. 95% of the required 2,3,5,6-tetrafluorotoluene and ca. 5% of 2,3,5,6-tetrafluoro-1,4-xylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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